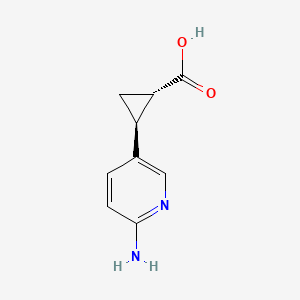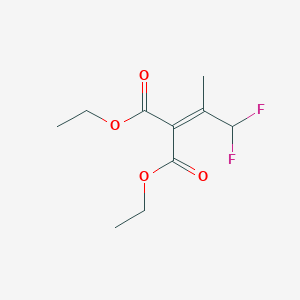
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate is an organic compound with a unique structure characterized by the presence of two ethyl groups and a difluoropropylidene moiety attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate typically involves the reaction of diethyl malonate with a fluorinating agent to introduce the difluoropropylidene group. The reaction conditions often include the use of a base to deprotonate the diethyl malonate, followed by the addition of the fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, where the reaction parameters are optimized for maximum yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The difluoropropylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of proteins, nucleic acids, and other biomolecules, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl 2-(3-nitrophenyl)hydrazin-1-ylidene)propanedioate
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
Uniqueness
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate is unique due to the presence of the difluoropropylidene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H14F2O4 |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate |
InChI |
InChI=1S/C10H14F2O4/c1-4-15-9(13)7(6(3)8(11)12)10(14)16-5-2/h8H,4-5H2,1-3H3 |
InChI Key |
NEDLTEQUFXVARN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
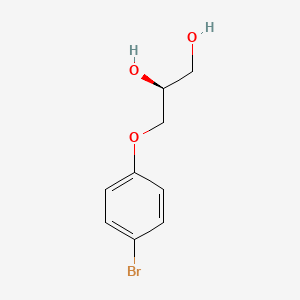
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
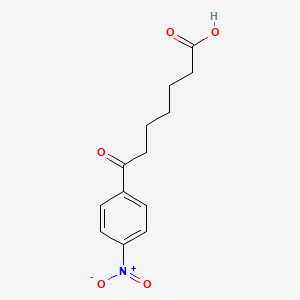
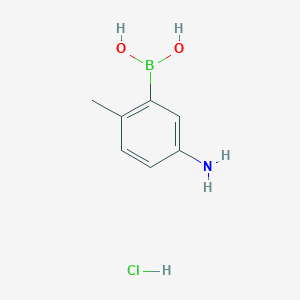
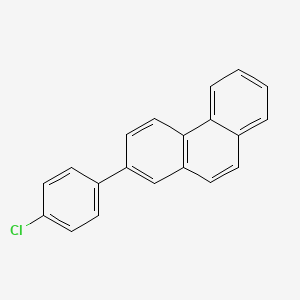
![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)

![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)
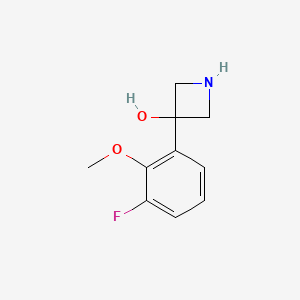
![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)

